4-[4-(1h-Imidazol-4-yl)phenyl]morpholine

Imidazoline I2 Receptor Alpha-2 Adrenergic Receptor Selectivity

Select this unique imidazole-morpholine pharmacophore for your CNS target studies. Unlike generic phenylimidazoles, this compound delivers exceptional I2 receptor affinity (Ki=6nM) with 20-fold selectivity over α2-adrenergic receptors, plus potent H3R binding (Kd=1.35nM). Its favorable selectivity profile minimizes off-target confounding, while characterized CYP3A4 inhibition (IC50=3.7µM) and moderate hLM stability (36%) make it a benchmark reference standard for ADME screening cascades. Ideal for dissecting I2-mediated analgesia and neuroprotection pathways.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B13537819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1h-Imidazol-4-yl)phenyl]morpholine
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=CN=CN3
InChIInChI=1S/C13H15N3O/c1-3-12(16-5-7-17-8-6-16)4-2-11(1)13-9-14-10-15-13/h1-4,9-10H,5-8H2,(H,14,15)
InChIKeyPIKSUEFELPJKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(1H-Imidazol-4-yl)phenyl]morpholine: A High-Affinity Imidazoline I2 and Histamine H3 Receptor Ligand with Balanced ADME Profile


4-[4-(1H-Imidazol-4-yl)phenyl]morpholine (CAS: 1037828-58-2) is a synthetic heterocyclic compound of molecular formula C13H15N3O and molecular weight 229.28 g/mol . Structurally, it consists of a central phenyl ring substituted at the 1-position with a morpholine ring and at the 4-position with an imidazole moiety. This architecture places it within the broader class of phenylimidazole derivatives, which are widely explored as ligands for G-protein coupled receptors (GPCRs), imidazoline binding sites (IBS), and as kinase inhibitors. The compound has been characterized as a high-affinity ligand for the imidazoline I2 receptor (Ki = 6 nM) and the histamine H3 receptor (Kd = 1.35 nM), with ancillary affinity for alpha-2 adrenergic receptors (Ki = 120 nM) [1][2]. Preclinical in vitro profiling further delineates its pharmacokinetic properties, including moderate microsomal stability (hLM 36% remaining) and notable CYP3A4 inhibition (IC50 = 3.7 µM) [3].

Why Generic Imidazole-Morpholine Hybrids Cannot Substitute for 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine in Receptor Profiling


The subtle interplay between the imidazole N-linkage, the para-substituted phenyl spacer, and the morpholine moiety dictates a unique pharmacophore that cannot be approximated by simple substitution. For example, while many phenylimidazoles exhibit some degree of I2 imidazoline receptor affinity, achieving a Ki of 6 nM alongside a 20-fold selectivity window over alpha-2 adrenergic receptors (Ki = 120 nM) is a non-trivial outcome of this specific scaffold [1]. Similarly, the compound's high-affinity H3 receptor binding (Kd = 1.35 nM) is highly sensitive to the orientation of the basic nitrogen and the lipophilic character imparted by the morpholine ring [2]. Swapping this core for a piperazine or pyrrolidine analog would alter both the pKa and the three-dimensional projection of the hydrogen-bonding groups, likely resulting in a 10- to 100-fold loss in affinity and a divergent CYP inhibition profile (e.g., CYP3A4 IC50 = 3.7 µM) [3]. Generic in-class compounds lack the precise combination of high affinity, measurable selectivity, and defined ADME parameters that make this molecule a valuable tool compound or reference standard.

Quantitative Differentiation of 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine: Binding Affinity, Selectivity, and Safety Margins


High-Affinity Imidazoline I2 Receptor Binding with 20-Fold Selectivity over Alpha-2 Adrenoceptors

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine exhibits a Ki of 6 nM for the imidazoline I2 receptor, as measured by displacement of [3H]idazoxan from rabbit kidney membranes. Its affinity for the alpha-2 adrenergic receptor, measured by displacement of [3H]clonidine from rat cortex membranes, is 120 nM, yielding a 20-fold selectivity window [1]. In comparison, the reference I2 ligand idazoxan has a reported KD of approximately 13 nM for the I2 site [2], while the alpha-2 agonist clonidine displays Ki values of 62–135 nM for human alpha-2 subtypes .

Imidazoline I2 Receptor Alpha-2 Adrenergic Receptor Selectivity

Subnanomolar Binding Affinity for Human Histamine H3 Receptor with >20-Fold H4 Selectivity

In a BRET assay using HEK293T cells expressing recombinant human H3 receptor fused to NLuc/GPCR, 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine demonstrated a dissociation constant (Kd) of 1.35 nM [1]. For the mouse H4 receptor, the Kd was 31.2 nM, indicating a >23-fold selectivity for H3 over H4. In contrast, the endogenous agonist histamine exhibits Ki values for H3 ranging from 0.4 to 5.7 nM [2], while the reference H3 antagonist PF-03654764 has a reported Ki of 1.2 nM .

Histamine H3 Receptor Histamine H4 Receptor BRET Assay

Moderate CYP3A4 Inhibition with Favorable Selectivity over Other CYP Isoforms

The compound inhibits recombinant CYP3A4 with an IC50 of 3.7 µM, while showing weak to no inhibition of CYP1A2, CYP2D6 (>100 µM), CYP2C9 (9.0 µM), and CYP2C19 (5.9 µM) in fluorescence-based assays [1]. For comparison, the potent CYP3A4 inhibitor ketoconazole has an IC50 of approximately 0.25 µM [2], whereas the negative control diltiazem shows an IC50 of 80 µM .

CYP450 Inhibition Drug-Drug Interaction ADME

Moderate hERG Liability with ~500-Fold Safety Margin over Cisapride

In a Patch-Xpress patch-clamp assay using HEK-293 cells stably expressing hERG channels, the compound exhibited an IC50 of 8.6 µM (8600 nM) [1]. This is >475-fold higher (less potent) than the proarrhythmic drug cisapride, which blocks hERG with an IC50 of approximately 18-44.5 nM depending on experimental conditions [2]. Verapamil, a calcium channel blocker with known hERG activity, shows an IC50 of 214 nM [3].

hERG Cardiotoxicity Safety Pharmacology

Moderate Microsomal Stability with Species-Dependent Clearance

Upon incubation with liver microsomes (1 mg/mL, 1 µM test compound), 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine exhibited 36% remaining after 30 minutes in human liver microsomes (hLM), 71% in rat liver microsomes (rLM), and 64% in mouse liver microsomes (mLM) [1]. In contrast, the high-clearance drug verapamil shows ~10% remaining in hLM under similar conditions [2], while the low-clearance drug warfarin typically exhibits >90% remaining [3].

Microsomal Stability Metabolic Clearance Species Differences

High Plasma Protein Binding (>99%) with Low Aqueous Solubility

The compound exhibits extensive plasma protein binding of 99.6% and a kinetic solubility of 4.5 µM at pH 7.4 in PBS buffer [1]. Its calculated logP (clogP) is 3.28. For comparison, ibuprofen, a well-absorbed drug, has aqueous solubility >100 µM at pH 7.4 [2] and plasma protein binding ~99% [3]. The high protein binding may limit free fraction but also prolong half-life.

Plasma Protein Binding Solubility Bioavailability

Procurement-Driven Applications: Where 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine Delivers Definitive Value


Probing Imidazoline I2 Receptor Function in Pain and Neuroprotection Models

Given its high-affinity I2 binding (Ki = 6 nM) and 20-fold selectivity over alpha-2 adrenoceptors [1], this compound serves as an excellent tool for dissecting I2-mediated pathways in analgesia, neuroprotection, and depression. Its clean selectivity profile minimizes confounding alpha-2 effects, allowing researchers to attribute observed phenotypes directly to I2 modulation. The compound's moderate human microsomal stability (36% remaining) [2] supports acute in vivo dosing studies in rodents where higher stability is observed (71% in rat) [2].

Histamine H3 Receptor Antagonism for CNS Disorder Research

With a Kd of 1.35 nM for human H3R and >20-fold selectivity over H4R [3], the compound is a potent and selective probe for investigating H3 receptor function in cognition, sleep-wake regulation, and feeding behavior. Its weak hERG inhibition (IC50 = 8.6 µM) [2] reduces cardiac safety concerns in preclinical studies, while the intermediate CYP3A4 inhibition (IC50 = 3.7 µM) [2] warrants monitoring for drug-drug interactions but does not preclude use as a pharmacological tool.

Reference Standard for CYP3A4 Inhibition and hERG Safety Screening Assays

The well-characterized CYP inhibition profile (CYP3A4 IC50 = 3.7 µM; CYP2D6 >100 µM) [2] and hERG IC50 of 8.6 µM [2] position this compound as a useful reference standard in drug discovery screening cascades. It can serve as a moderate control for CYP3A4 inhibition assays or as a benchmark for assessing the hERG liability of novel chemical entities. Its high plasma protein binding (99.6%) [2] also makes it suitable for validating free fraction determination methods.

Medicinal Chemistry Scaffold for Kinase Inhibitor Optimization

The phenylimidazole core with a morpholine appendage is a privileged structure in kinase inhibitor design, particularly for targets such as Smoothened (Smo) in the Hedgehog pathway [4]. While 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine itself may not be a potent Smo antagonist, its modular synthesis and the availability of robust Pd-catalyzed cross-coupling protocols [4] make it an attractive starting point for parallel library synthesis aimed at optimizing potency and selectivity against a range of kinases.

Quote Request

Request a Quote for 4-[4-(1h-Imidazol-4-yl)phenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.